tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate
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Overview
Description
tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a phenylpropanamido group. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine and phenylpropanamide derivative. The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides, thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for investigating the mechanisms of enzyme catalysis .
Medicine: It is explored for its potential therapeutic effects and as a lead compound in drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
- tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate
- tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate
- tert-butyl N-[2-(2-(2-aminoethoxy)ethoxy)ethyl]carbamate
Uniqueness: tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate is unique due to its specific structural features, such as the presence of a phenylpropanamido group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
1822566-01-7 |
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Molecular Formula |
C16H25N3O3 |
Molecular Weight |
307.39 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-amino-3-phenylpropanoyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C16H25N3O3/c1-16(2,3)22-15(21)19-10-9-18-14(20)13(17)11-12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3,(H,18,20)(H,19,21) |
InChI Key |
ODZMHGLNNDLDMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C(CC1=CC=CC=C1)N |
Purity |
95 |
Origin of Product |
United States |
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